molecular formula C19H15NO5 B5462954 2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid

2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid

Cat. No.: B5462954
M. Wt: 337.3 g/mol
InChI Key: GKMVDAIIPDTVPK-MHWRWJLKSA-N
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Description

2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes an oxazole ring and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the phenoxyacetic acid moiety: This involves the reaction of phenol with chloroacetic acid under basic conditions to form phenoxyacetic acid.

    Coupling of the oxazole and phenoxyacetic acid moieties: This step typically involves a condensation reaction under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and oxazole rings.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Modulating signaling pathways: Affecting cellular communication and response.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenoxyacetic acid: A simpler analog with similar structural features but lacking the oxazole ring.

    4-Chloro-2-methylphenoxyacetic acid: Another analog with a chloro substituent on the phenyl ring.

Uniqueness

2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12-2-6-14(7-3-12)18-20-16(19(23)25-18)10-13-4-8-15(9-5-13)24-11-17(21)22/h2-10H,11H2,1H3,(H,21,22)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMVDAIIPDTVPK-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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